N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
CAS No.:
Cat. No.: VC17322286
Molecular Formula: C6H6N6O2
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N6O2 |
|---|---|
| Molecular Weight | 194.15 g/mol |
| IUPAC Name | (1E)-2-amino-2-oxo-N-(1,2,4-triazol-1-ylmethoxy)ethanimidoyl cyanide |
| Standard InChI | InChI=1S/C6H6N6O2/c7-1-5(6(8)13)11-14-4-12-3-9-2-10-12/h2-3H,4H2,(H2,8,13)/b11-5+ |
| Standard InChI Key | MCHQWRRDSQAXTB-VZUCSPMQSA-N |
| Isomeric SMILES | C1=NN(C=N1)CO/N=C(\C#N)/C(=O)N |
| Canonical SMILES | C1=NN(C=N1)CON=C(C#N)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 1-position by a methoxy group (-OCH₃). This methoxy group is further connected to an acetamido moiety (-NH-C(=O)-) and a cyanide (-CN) functional group. The triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms, contributes to the compound’s electron-deficient character, enabling interactions with biological targets such as enzymes or receptors.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₆O₂ |
| Molecular Weight | 194.15 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N and O atoms) |
| Rotatable Bond Count | 3 |
Synthesis and Characterization
Synthetic Routes
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Cyclization Reactions: Combining hydrazine derivatives with carbonyl-containing precursors.
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Nucleophilic Substitution: Introducing methoxy or cyanide groups to preformed triazole scaffolds.
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Cross-Coupling: Using catalysts to link triazole rings to acetamido or cyanide moieties .
For example, 1-sulfonyl-3-amino-1H-1,2,4-triazoles are synthesized by reacting phenylcarbamimidothioic acid methyl esters with hydrazine hydrate, followed by sulfonylation . Similar strategies could be adapted for this compound.
Analytical Characterization
Hypothetical characterization methods include:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy, acetamido, and cyanide groups.
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Mass Spectrometry: To verify molecular weight and fragmentation patterns.
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X-ray Crystallography: To resolve the three-dimensional structure, though crystallization may be challenging due to the compound’s polarity.
Biological Activities and Mechanisms
Anticancer Activity
Triazoles can intercalate DNA or inhibit topoisomerases. The cyanide group in this compound may act as a metalloenzyme inhibitor, targeting zinc-dependent proteases or matrix metalloproteinases (MMPs) involved in tumor metastasis. Comparative studies with cravacitinib (a triazole-based Tyk2 inhibitor) highlight the scaffold’s versatility in oncology .
Antiviral Prospects
Recent studies on 1-sulfonyl-3-amino-1H-1,2,4-triazoles demonstrate activity against yellow fever virus (YFV) and HIV-1 . The acetamido and cyanide groups in N-((1H-1,2,4-Triazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide could modulate viral replication by binding to reverse transcriptase or protease active sites, though empirical validation is needed .
Research Gaps and Future Directions
Priority Research Areas
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Synthesis Optimization: Developing scalable, high-yield routes to enable biological testing.
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ADME/Tox Profiling: Assessing metabolic stability, cytochrome P450 interactions, and acute toxicity in vitro.
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Target Identification: Using computational docking to predict protein targets (e.g., kinases, viral proteases).
Comparative Analysis With Analogues
| Compound | Biological Activity | Target |
|---|---|---|
| Cravacitinib | Psoriasis treatment | Tyk2 kinase inhibition |
| RCB16007 | YFV inhibition | Viral replication complex |
| Fluconazole | Antifungal | CYP51 inhibition |
This compound’s unique combination of methoxy, acetamido, and cyanide groups may offer synergistic effects absent in existing triazole drugs .
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